molecular formula C14H14N2 B1318114 4-(2,3-dihydro-1H-indol-1-yl)aniline CAS No. 224036-13-9

4-(2,3-dihydro-1H-indol-1-yl)aniline

Cat. No. B1318114
M. Wt: 210.27 g/mol
InChI Key: NIAZCPBPDHIJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-dihydro-1H-indol-1-yl)aniline is a chemical compound that is part of the indole family, a group of compounds known for their presence in many pharmacologically active molecules. Indoles are heterocyclic structures characterized by a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The specific compound , 4-(2,3-dihydro-1H-indol-1-yl)aniline, contains an aniline moiety linked to a 2,3-dihydro-1H-indole structure, suggesting potential for diverse chemical reactivity and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, the synthesis of 2,3-disubstituted indoles from anilines and vicinal diols has been reported using iridium- and ruthenium-catalyzed reactions, which are atom-economical and produce minimal byproducts . Another approach involves palladium-catalyzed indole cyclization, which can be used to create 2-(4-hydroxybiphenyl-3-yl)-1H-indoles from anilines and 5′-bromo-2′-hydroxyacetophenone . These methods highlight the versatility of anilines as precursors for indole synthesis.

Molecular Structure Analysis

The molecular structure of indole derivatives like 4-(2,3-dihydro-1H-indol-1-yl)aniline is characterized by the presence of a fused ring system, which includes a benzene ring and a saturated pyrrole ring. The structure of related compounds has been confirmed using various spectroscopic techniques such as infrared (IR), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Indole compounds can participate in a variety of chemical reactions. For example, the synthesis of benzoxazine from phenol, aniline, and formaldehyde involves the formation of intermediates like N-hydroxymethyl aniline (HMA), which can further react to form benzoxazine and byproducts . Additionally, acceptorless dehydrogenative condensation has been used to synthesize indoles from diols and anilines, employing heterogeneous catalysts and reducing the excess of diols needed .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of the indole core imparts certain aromatic properties, while the substituents can affect the compound's solubility, boiling point, and stability. The electrochemical properties of related compounds have been explored, with some indole derivatives being used as conducting polymers in dye-sensitized solar cells, demonstrating enhanced energy conversion efficiency compared to traditional materials .

Scientific Research Applications

  • Pharmaceutical Research

    • Indole derivatives are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . They show various biologically vital properties .
    • The methods of application or experimental procedures involve the synthesis of indole derivatives .
    • The results or outcomes obtained indicate that indole derivatives have attracted increasing attention in recent years due to their potential in treating various diseases .
  • Antiviral Research

    • Indole derivatives possess various biological activities, including antiviral properties .
    • The methods of application or experimental procedures involve the synthesis of various scaffolds of indole for screening different pharmacological activities .
    • The results or outcomes obtained indicate that indole derivatives have potential antiviral properties .
  • Antibacterial and Antifungal Research

    • Newly synthesized difluoromethylated indole derivatives were evaluated for in vitro antibacterial and antifungal activity against various organisms .
    • The methods of application or experimental procedures involve the synthesis of difluoromethylated indole derivatives .
    • The results or outcomes obtained indicate that these indole derivatives have potential antibacterial and antifungal properties .
  • Anti-inflammatory Research

    • Benzothiazole containing benzene sulphonamide and carboxamide were prepared and evaluated for their in vivo anti-inflammatory, analgesic, and ulcerogenic activities .
    • The methods of application or experimental procedures involve the preparation of benzothiazole containing benzene sulphonamide and carboxamide .
    • The results or outcomes obtained indicate that these indole derivatives have potential anti-inflammatory properties .
  • Antidepressant Research

    • Indazole-containing heterocyclic compounds have a wide variety of medicinal applications, including as antidepressant agents .
    • The methods of application or experimental procedures involve the synthesis of indazole-containing heterocyclic compounds .
    • The results or outcomes obtained indicate that these indazole derivatives have potential antidepressant properties .
  • Antidiabetic Research

    • Indole derivatives possess various biological activities, including antidiabetic properties .
    • The methods of application or experimental procedures involve the synthesis of various scaffolds of indole for screening different pharmacological activities .
    • The results or outcomes obtained indicate that indole derivatives have potential antidiabetic properties .
  • Medicinal Applications of Indole-Containing Metal Complexes

    • Indole is an important element of many natural and synthetic molecules with significant biological activity . The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents .
    • The methods of application or experimental procedures involve the synthesis of indole-containing metal complexes .
    • The results or outcomes obtained indicate that these indole-containing metal complexes have significant biological and pharmacological activity in the area of drug discovery .
  • Protection of Cells from Necroptosis

    • Certain indole derivatives can efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
    • The methods of application or experimental procedures involve the synthesis of these specific indole derivatives .
    • The results or outcomes obtained indicate that these indole derivatives have potential protective properties against necroptosis .

Future Directions

Indole derivatives, including 4-(2,3-dihydro-1H-indol-1-yl)aniline, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The continued development of routes towards indoles has been a central theme in organic synthesis, in keeping with their importance .

properties

IUPAC Name

4-(2,3-dihydroindol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c15-12-5-7-13(8-6-12)16-10-9-11-3-1-2-4-14(11)16/h1-8H,9-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAZCPBPDHIJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588600
Record name 4-(2,3-Dihydro-1H-indol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-dihydro-1H-indol-1-yl)aniline

CAS RN

224036-13-9
Record name 4-(2,3-Dihydro-1H-indol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.